
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- is a heterocyclic compound that belongs to the class of thiadiazines. These compounds are characterized by a sulfur atom and two nitrogen atoms in a six-membered ring. The tetrahydro-3,5-dibutyl- substitution indicates the presence of butyl groups at the 3 and 5 positions of the ring, which can influence the compound’s chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- typically involves the reaction of a dithiocarbamate with formaldehyde and a primary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired thiadiazine ring. The general reaction scheme can be represented as follows:
Formation of Dithiocarbamate:
Industrial Production Methods
Industrial production of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The butyl groups at the 3 and 5 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted thiadiazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Wirkmechanismus
The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The exact pathways depend on the specific application, but it may involve the disruption of microbial cell walls or interference with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dibutyl- can be compared with other similar compounds such as:
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-: Similar structure but with methyl groups instead of butyl groups, which can affect its reactivity and applications.
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diethyl-: Ethyl groups instead of butyl groups, leading to differences in physical and chemical properties.
Eigenschaften
CAS-Nummer |
6996-09-4 |
|---|---|
Molekularformel |
C11H22N2S2 |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
3,5-dibutyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C11H22N2S2/c1-3-5-7-12-9-13(8-6-4-2)11(14)15-10-12/h3-10H2,1-2H3 |
InChI-Schlüssel |
IFDIJNHAPXUYDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CN(C(=S)SC1)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14010513.png)

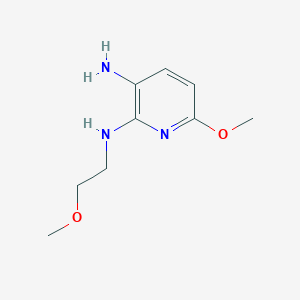
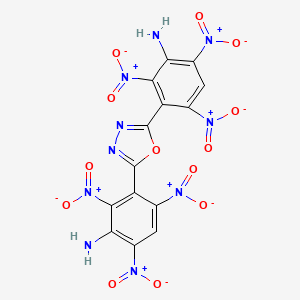
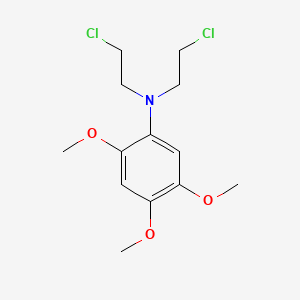

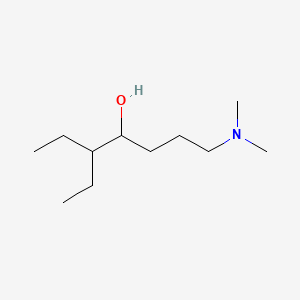
![5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14010523.png)
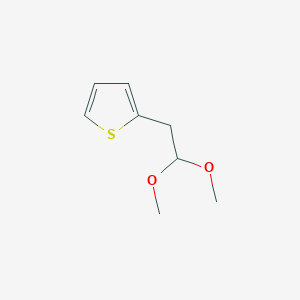
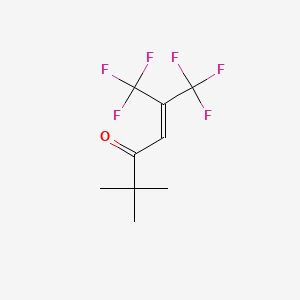



![3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene](/img/structure/B14010584.png)
